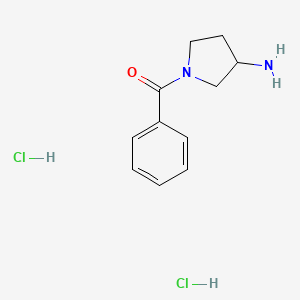

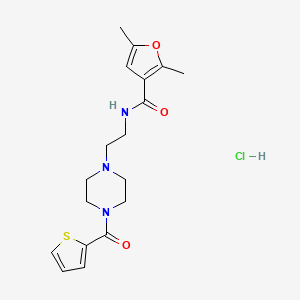

1-Benzoylpyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Benzoylpyrrolidin-3-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with benzoyl groups and pyrrolidine structures, which can provide insights into the chemistry of similar compounds. For instance, the synthesis and biological activity of 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids are explored, highlighting the potential for analgesic and anti-inflammatory properties . Additionally, the reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides are studied, providing information on the synthesis of amide and imide derivatives .

Synthesis Analysis

The synthesis of benzoyl-containing pyrrolidine derivatives is a topic of interest due to their pharmacological properties. In the first paper, the synthesis of 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives is described, which involves the use of various synthetic routes to obtain compounds with high potency in analgesic assays . The second paper discusses the synthesis of amide and imide derivatives from the reaction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides, which includes spectroscopic methods to determine the structure of these compounds .

Molecular Structure Analysis

The molecular structure of benzoyl-containing pyrrolidine derivatives is crucial for understanding their biological activity. The fourth paper provides detailed information on the crystal and molecular structure of a related compound, which includes the analysis of intramolecular hydrogen bonding and the distortion of the benzene ring due to substituents . This information can be extrapolated to understand the structural features that may influence the activity of 1-Benzoylpyrrolidin-3-amine dihydrochloride.

Chemical Reactions Analysis

The reactivity of benzoyl-containing pyrrolidine derivatives is another area of interest. The second paper provides experimental data on the reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides, which leads to the formation of new amide and imide derivatives . This suggests that 1-Benzoylpyrrolidin-3-amine dihydrochloride may also undergo similar reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Benzoylpyrrolidin-3-amine dihydrochloride, they do provide insights into related compounds. For example, the first paper discusses the quantitative structure-activity relationship (QSAR) studies of benzoylpyrrolopyrrolecarboxylic acids, which correlate the analgesic and anti-inflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituent . This suggests that the physical and chemical properties of the benzoyl group and the pyrrolidine ring in 1-Benzoylpyrrolidin-3-amine dihydrochloride are likely to be important for its biological activity.

Scientific Research Applications

Accelerating Curing in Acrylic Resins

The use of tertiary aromatic amines as activators for the benzoyl peroxide/amine system, notably in the curing of acrylic resins, has been explored for biomedical applications such as denture resins or acrylic bone cements. The effectiveness of these amines, including variations like N,N-dimethyl-4-toluidine, in curing processes is influenced by the temperature of the environment, highlighting the importance of considering thermal trauma associated with implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Catalysis in C-N Bond Forming Reactions

Amines, including benzylamines and pyrrolidine, have been identified as key players in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions with aryl halides and arylboronic acids. These systems are crucial for organic synthesis, offering potential for commercial exploitation in creating a variety of compounds (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Mutagenicity of Aromatic Amines

The mutagenicity of benzidine and its analogs, including implications for carcinogenicity, has been extensively reviewed. These compounds, often involved in industrial dye production and other applications, exhibit mutagenicity through metabolic activation requiring mammalian enzymes, pointing to the complex interplay between chemical exposure and biological effects (Chung, Chen, & Claxton, 2006).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines and azo dyes, present in water from industrial sources pose significant challenges for water treatment due to their resistance to conventional degradation methods. Advanced oxidation processes (AOPs) have been demonstrated as effective for mineralizing these compounds, suggesting a promising approach for improving water treatment efficiency (Bhat & Gogate, 2021).

Synthesis of Heterocyclic Aromatic Amines

Amino-1,2,4-triazoles serve as a vital raw material in the synthesis of various agricultural products, pharmaceuticals, and dyes. Their use underscores the diverse applications of nitrogen-containing heterocycles in fine organic synthesis, highlighting the role of these compounds in developing new materials and active substances (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with skin, eyes, or clothing should be avoided. It should not be ingested or inhaled, and it should be used only in a well-ventilated area or with adequate respiratory protection .

Future Directions

properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDDZWBAQTUNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpyrrolidin-3-amine dihydrochloride | |

CAS RN |

1909326-48-2 |

Source

|

| Record name | 1-benzoylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)